1,2,4,5-Tetrachlorobenzene

Acute Toxicity Isomer Comparison Regulatory Toxicology

Researchers face long equilibration times in sorption studies with insufficiently hydrophobic tracers. 1,2,4,5-Tetrachlorobenzene (log Kow 4.64, log Koc ~3.2) provides a persistent, highly sorbing probe for soil and sediment transport modeling. • Superior to other isomers: only 8% excretion in 48 h vs. ~50% for 1,2,3,4-/1,2,3,5-isomers, enabling long-term bioaccumulation studies. • Available as a neat solid (≥98%) and as a 1000 µg/mL CRM in acetonitrile, certified to ISO 17034 / ISO/IEC 17025 for GC/ECD and GC/MS calibration. • Bulk quantities in stock; custom synthesis of high-isomeric-purity material for 2,4,5-trichlorophenol production available upon request.

Molecular Formula C6H2Cl4
Molecular Weight 215.9 g/mol
CAS No. 63697-22-3
Cat. No. B7788368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,4,5-Tetrachlorobenzene
CAS63697-22-3
Molecular FormulaC6H2Cl4
Molecular Weight215.9 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1Cl)Cl)Cl)Cl
InChIInChI=1S/C6H2Cl4/c7-3-1-4(8)6(10)2-5(3)9/h1-2H
InChIKeyJHBKHLUZVFWLAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 70 °F (NTP, 1992)
Slightly soluble in ethanol;  soluble in ether and benzene
In water, 0.595 mg/l at 25 °C.
Solubility in water, mg/l at 25 °C: 2.16

Structure & Identifiers


Interactive Chemical Structure Model





1,2,4,5-Tetrachlorobenzene Overview


1,2,4,5-Tetrachlorobenzene (1,2,4,5-TeCB; CAS 95-94-3, also referenced as 63697-22-3) is a symmetric chlorinated aromatic hydrocarbon with the molecular formula C₆H₂Cl₄. It is a white crystalline solid at room temperature (melting point 139–140 °C) with very low water solubility (0.3–2.16 mg/L at 25 °C) and a log Kow of approximately 4.64 [1]. As one of three tetrachlorobenzene isomers, it is structurally distinct from 1,2,3,4-tetrachlorobenzene and 1,2,3,5-tetrachlorobenzene in the positioning of chlorine substituents, which critically determines its physicochemical behavior, environmental fate, and biological activity. Historically, it has been employed as an intermediate in the synthesis of 2,4,5-trichlorophenol and subsequently 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) herbicides [2], though its current applications are predominantly in analytical chemistry as a certified reference material for environmental monitoring and as a model compound in sorption and transport studies.

Environmental monitoring reference standard
Model compound for sorption/transport research
Isomer-specific toxicokinetics study fit

1,2,4,5-Tetrachlorobenzene: Why Substitution Fails


Within the class of chlorinated benzenes, substitution with a lower chlorinated analog (e.g., 1,2,4-trichlorobenzene) or an alternative tetrachlorobenzene isomer is not functionally equivalent due to marked differences in environmental sorption behavior, toxicokinetics, and metabolic stability. The degree and pattern of chlorine substitution directly govern the compound's hydrophobicity (log Kow), sorption affinity to soil organic matter (log Koc), and resistance to enzymatic biotransformation. These properties dictate its utility as a persistent environmental tracer, its behavior in competitive sorption studies, and its suitability as an analytical standard for methods validated specifically for this isomer. The following quantitative evidence demonstrates that selecting 1,2,4,5-tetrachlorobenzene over its nearest analogs is a decision grounded in measurable, application-critical parameters.

Lower-chlorinated analog sorption behavior differs markedly

Isomer pattern alters toxicokinetic and excretion profile

Metabolic stability and tissue accumulation context may not transfer

1,2,4,5-Tetrachlorobenzene: Differentiation Evidence


Acute Oral Toxicity: Isomer Comparison

In male Sprague-Dawley rats, the acute oral LD50 of 1,2,4,5-tetrachlorobenzene is 3,105 mg/kg, which is 2.1-fold higher (i.e., less acutely toxic) than that of 1,2,3,4-tetrachlorobenzene (LD50 = 1,470 mg/kg) and 1.4-fold higher than that of 1,2,3,5-tetrachlorobenzene (LD50 = 2,297 mg/kg) [1]. This indicates that for acute exposure scenarios, the 1,2,4,5-isomer presents a different hazard profile compared to its isomer counterparts.

Acute Oral LD50
Head-to-head
1,2,4,5-TeCB: 3,105 mg/kg vs. 1,2,3,4-TeCB: 1,470 mg/kg
Supports isomer-specific acute endpoint review
Single-dose rat study, 14-day observation
Acute Toxicity Isomer Comparison Regulatory Toxicology

Subacute Hepatotoxicity: Isomer Comparison

In a 28-day dietary study, administration of 500 ppm 1,2,4,5-tetrachlorobenzene caused a significant increase in liver weight and serum cholesterol in both male and female rats, whereas the same dose level of 1,2,3,4- and 1,2,3,5-tetrachlorobenzene did not produce these effects [1]. Furthermore, hepatic microsomal aniline hydroxylase activity was induced exclusively by 500 ppm 1,2,4,5-TeCB.

Subacute Hepatotoxicity
Head-to-head
Liver weight & serum cholesterol increase only at 500 ppm 1,2,4,5-TeCB
Supports isomer-specific hepatotoxicity endpoint review
28-day dietary study, Sprague-Dawley rats
Subacute Toxicity Hepatotoxicity Isomer Comparison

Tissue Accumulation & Excretion: Isomer Comparison

Following a single oral dose of 10 mg/kg ¹⁴C-labeled compound in male rats, only 8% of the administered 1,2,4,5-tetrachlorobenzene dose was excreted in urine and feces within 48 hours, compared to 46–51% for 1,2,3,4- and 1,2,3,5-tetrachlorobenzene [1]. Concurrently, radioactivity from 1,2,4,5-TeCB accumulated at much higher concentrations in fat, skin, and liver than did the other two isomers.

48-h Excretion Rate
Head-to-head
1,2,4,5-TeCB: 8% excreted; other isomers: 46–51%
Supports persistence and bioaccumulation context
Single oral dose 10 mg/kg, male rats
Toxicokinetics Bioaccumulation Excretion Rate Isomer Comparison

Sorption Affinity: log Koc Comparison

The soil organic carbon-water partition coefficient (log Koc) for 1,2,4,5-tetrachlorobenzene is approximately 3.2 [2], indicating strong sorption to soil organic matter. This value is considerably higher than that of 1,2,4-trichlorobenzene (log Koc ≈ 2.4–2.8) and tetrachloroethene (log Koc ≈ 2.1–2.4) [3]. In competitive sorption studies, 1,2,4,5-TeCB sorption was approximately 40 times stronger than that of tetrachloroethene on sandy aquifer material, consistent with its ~100-fold greater octanol-water partition coefficient (Kow) .

Soil Sorption (log Koc)
Cross-study
log Koc ≈ 3.2 vs. 1,2,4-TCB ≈ 2.4–2.8
Supports higher sorption affinity context
2.5–12.6× stronger sorption reported
Environmental Fate Sorption Partition Coefficient Soil Organic Carbon

Synthetic Regioselectivity Improvement

In the Lewis acid-catalyzed chlorination of 1,2,4-trichlorobenzene to produce tetrachlorobenzene, the conventional process yields approximately 0.5 pounds of undesired isomers and tars for every pound of desired 1,2,4,5-tetrachlorobenzene [1]. The use of a cocatalyst comprising a polymeric compound with iodinated benzene nuclei (e.g., iodinated polystyrene resin) enhances regioselectivity, reducing the formation of other tetra isomers and tar, thereby improving the yield of the target 1,2,4,5-isomer.

Regioselectivity Improvement
Class-level inference
Iodinated polymer cocatalyst reported to enhance yield
May support higher isomeric purity procurement
Quantitative improvement data to verify
Chemical Synthesis Regioselectivity Catalysis Process Chemistry

Analytical Method Validation for Workplace Monitoring

A validated analytical method exists for the determination of 1,2,4,5-tetrachlorobenzene in workplace atmospheres, developed under NIOSH contract. The method utilizes collection on a Millipore filter in tandem with an Amberlite XAD-2 sorbent tube, desorption with hexane, and analysis by gas chromatography with electron capture detection (GC/ECD) [1]. This method was specifically developed and tested for 1,2,4,5-tetrachlorobenzene, along with 1,2,4-trichlorobenzene and pentachlorobenzene, providing a regulatory-grade framework for exposure assessment.

NIOSH-Evaluated Method
Method context
GC/ECD method for workplace air monitoring exists
Supports exposure assessment framework research
For 1,2,4,5-TeCB specifically
Analytical Chemistry Method Validation Workplace Monitoring GC/ECD

1,2,4,5-Tetrachlorobenzene Applications


Environmental Fate & Transport Modeling

Researchers requiring a highly hydrophobic, persistent organic compound for sorption and transport experiments in soil, sediment, or aquifer systems should select 1,2,4,5-tetrachlorobenzene. Its log Koc of ~3.2 and log Kow of 4.64 [1] make it a superior model for studying the behavior of nonionic hydrophobic contaminants, particularly in long-term equilibrium studies where equilibration times of hundreds of days are required [2]. Its strong sorption and slow desorption kinetics provide a clear contrast to more mobile compounds like tetrachloroethene, enabling robust parameter estimation for contaminant fate models.

Analytical Reference Standard for Monitoring

Environmental testing laboratories and industrial hygiene programs should procure 1,2,4,5-tetrachlorobenzene as a certified reference material (CRM) for calibrating GC/ECD or GC/MS systems. The compound is commercially available as a 1000 μg/mL solution in acetonitrile, certified to ISO 17034 and ISO/IEC 17025 standards . Its use ensures accuracy and traceability in the quantification of this specific isomer in water, soil, or air samples, particularly in methods validated by agencies such as NIOSH [3].

Persistent Isomer: Toxicology & Pharmacokinetics

Investigators studying structure-activity relationships in chlorinated aromatic hydrocarbons should utilize 1,2,4,5-tetrachlorobenzene as the isomer of choice when a persistent, bioaccumulative compound is needed. Its 48-hour excretion rate is only 8%, compared to ~50% for 1,2,3,4- and 1,2,3,5-isomers, and it accumulates preferentially in lipid-rich tissues [4]. This makes it uniquely suited for long-term bioaccumulation studies and for investigating the mechanisms of delayed toxicity or enzyme induction associated with halogenated aromatics.

Chemical Intermediate for Chlorinated Phenols

Chemical manufacturers aiming to produce 2,4,5-trichlorophenol or its derivatives (e.g., 2,4,5-T herbicides, bactericidal soap additives) should source 1,2,4,5-tetrachlorobenzene of high isomeric purity. The selective synthesis of this isomer via advanced catalytic processes (e.g., using iodinated polymer cocatalysts) yields material with reduced contamination by other tetra isomers [5], streamlining downstream purification and improving the quality of the final phenol product.

Application
Selection Property
Validation Focus
Environmental contaminant fate studies
Persistent tracer with high sorption context
Sorption equilibrium and transport model calibration
Environmental reference standard procurement
Isomer-specific certified reference material context
Chromatographic method calibration and traceability review
Toxicokinetics and bioaccumulation research
Slow-excretion isomer with tissue retention context
Long-term tissue accumulation and enzyme induction studies
Chemical intermediate for chlorinated phenols
High isomeric purity from regioselective synthesis
Isomer contamination control and downstream purity review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,2,4,5-Tetrachlorobenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.